

### What is the chemical structure of ABBV-4083?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABBV-4083 |           |
| Cat. No.:            | B3324188  | Get Quote |

### **ABBV-4083: A Technical Whitepaper**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ABBV-4083, also known as flubentylosin, is a novel, semi-synthetic macrolide antibiotic developed as a potent anti-Wolbachia agent for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] These diseases are caused by parasitic worms that harbor endosymbiotic Wolbachia bacteria, which are essential for the worms' development, fertility, and survival.[2][3] By targeting Wolbachia, ABBV-4083 offers a therapeutic strategy that leads to the sterilization and eventual death of the adult worms, a macrofilaricidal effect that is lacking in many current treatments. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and key experimental data related to ABBV-4083.

## **Chemical Structure and Synthesis**

**ABBV-4083** is a derivative of the veterinary antibiotic Tylosin A. Specifically, it is the 4"-(4-fluorobenzyl) ether analog of Tylosin A. This modification was achieved by derivatizing the 4"-hydroxyl group on the mycaminose sugar of the parent compound. This chemical alteration resulted in improved oral bioavailability and enhanced anti-Wolbachia potency compared to Tylosin A.

Chemical Name: 2-((4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-(((2R,3R,4R,6R)-4-(dimethylamino)-5-(((2S,4R,5S,6S)-5-((4-fluorobenzyl)oxy)-4-hydroxy-4,6-dimethyltetrahydro-



2H-pyran-2-yl)oxy)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-16-ethyl-4-hydroxy-15-(((2R,3R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyl-3-(oxo-l6-methyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,9,13-trimethyl-2,10-dioxooxacyclohexadeca-11,13-dien-7-yl)acetaldehyde

CAS Number: 1809266-03-2

Molecular Formula: C53H82FNO17

Molecular Weight: 1024.23 g/mol

SMILES Code: C[C@H]1O-INVALID-LINK--C)O)(C)O)N(C)C">C@H--INVALID-LINK--O) (C)OCC5=CC=C(F)C=C5)C)O)C">C@HO[C@@H]1CC=O)--INVALID-LINK---INVALID-LINK--C--INVALID-LINK--C(=O)C=CC(C)=O

#### **Mechanism of Action**

Like other macrolide antibiotics, **ABBV-4083** exerts its effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. **ABBV-4083** binds within the peptide exit tunnel of the ribosome, thereby interfering with the elongation of the nascent polypeptide chain and inhibiting the formation of peptide bonds. This action is bacteriostatic, meaning it prevents the bacteria from multiplying, ultimately leading to their clearance by the host's immune system or other processes. The high potency of **ABBV-4083** against Wolbachia is crucial for its anti-filarial activity.



Click to download full resolution via product page

Caption: Mechanism of action of ABBV-4083 on Wolbachia.



#### **Preclinical and Clinical Data**

A substantial body of preclinical and clinical data is available for **ABBV-4083**, demonstrating its potent anti-Wolbachia activity and favorable pharmacokinetic profile.

### **In Vitro Efficacy**

ABBV-4083 has demonstrated high potency against Wolbachia in various in vitro assays.

| Assay System                   | Cell Line                | Wolbachia<br>Strain | EC50                                     | Reference |
|--------------------------------|--------------------------|---------------------|------------------------------------------|-----------|
| High-Content<br>Imaging        | C6/36 (Aedes albopictus) | wAlbB               | 2.6 ± 0.5 nM                             |           |
| Brugia malayi<br>microfilariae | -                        | -                   | 150 nM                                   |           |
| Tylosin A (parent compound)    | -                        | -                   | >20x less potent<br>than some<br>analogs | _         |

## **In Vivo Efficacy**

Animal models of filariasis have been crucial in evaluating the in vivo efficacy of ABBV-4083.

| Animal Model                  | Filarial<br>Species         | Dosing<br>Regimen                    | Wolbachia<br>Depletion             | Reference |
|-------------------------------|-----------------------------|--------------------------------------|------------------------------------|-----------|
| Jirds (Meriones unguiculatus) | Litomosoides<br>sigmodontis | 100 mg/kg, once<br>daily for 14 days | >99.9% in<br>female adult<br>worms |           |
| Mice (BALB/c)                 | Litomosoides<br>sigmodontis | 75 mg/kg, once<br>daily for 5 days   | >90%                               | -         |
| Mice (BALB/c)                 | Litomosoides<br>sigmodontis | 75 mg/kg, once<br>daily for 10 days  | >99.9%                             |           |



### Pharmacokinetics in Humans (Phase I Study)

A Phase I clinical trial was conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of **ABBV-4083**.

| Parameter                                         | Value (at doses ≤ 400 mg)                                        |  |  |
|---------------------------------------------------|------------------------------------------------------------------|--|--|
| Time to Maximum Concentration (T <sub>max</sub> ) | ~1.5 - 2 hours                                                   |  |  |
| Half-life (t1/2)                                  | < 3 hours                                                        |  |  |
| Dose Proportionality                              | More than dose-proportional increase in $C_{\text{max}}$ and AUC |  |  |
| Food Effect                                       | Minimal                                                          |  |  |

Source:

## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of **ABBV-4083**.

### In Vitro Anti-Wolbachia Cell-Based Assay

This assay is used to determine the potency of compounds against Wolbachia in an insect cell line.





Click to download full resolution via product page

Caption: Workflow for the in vitro anti-Wolbachia cell-based assay.

- Cell Line: An Aedes albopictus cell line (C6/36) stably infected with Wolbachia pipientis (wAlbB) is used.
- Compound Preparation: A serial dilution of the test compound (ABBV-4083) is prepared.
- Incubation: The infected cells are incubated with the various concentrations of the compound for 6 days at 37°C in a 5% CO<sub>2</sub> atmosphere.



- Analysis: High-content imaging is used to visualize and quantify the percentage of cells that remain infected with Wolbachia.
- EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.

#### In Vivo Efficacy Study in Jirds

This animal model is used to assess the ability of **ABBV-4083** to clear Wolbachia from adult filarial worms.

- Animal Model: Jirds (Meriones unguiculatus) are infected with the filarial nematode
   Litomosoides sigmodontis.
- Treatment: Once the infection is patent (microfilariae are present in the blood), the jirds are treated orally with **ABBV-4083** at a specified dose and duration (e.g., 100 mg/kg/day for 14 days). A vehicle control group is also included.
- Necropsy and Worm Recovery: At a predetermined time point post-treatment, the animals are euthanized, and adult female worms are recovered.
- Quantification of Wolbachia: DNA is extracted from the worms, and quantitative PCR (qPCR) is performed to determine the ratio of a Wolbachia-specific gene (e.g., ftsZ) to a nematode-specific gene (e.g., actin).
- Efficacy Calculation: The reduction in the Wolbachia/nematode gene ratio in the treated group compared to the control group indicates the efficacy of the compound.

#### Conclusion

ABBV-4083 is a promising next-generation anti-filarial agent with potent activity against the endosymbiotic bacteria Wolbachia. Its optimized chemical structure provides excellent in vitro and in vivo efficacy, coupled with a favorable pharmacokinetic profile in humans. While further clinical development was discontinued due to unfavorable efficacy results in a Phase II trial, the data gathered on ABBV-4083 provides a valuable foundation for future research and development of anti-Wolbachia therapies for the treatment of onchocerciasis and lymphatic filariasis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tylosin Wikipedia [en.wikipedia.org]
- 2. Discovery of ABBV-4083, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flubentylosin | DNDi [dndi.org]
- To cite this document: BenchChem. [What is the chemical structure of ABBV-4083?].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3324188#what-is-the-chemical-structure-of-abbv-4083]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com